molecular formula C26H22N4O7 B2948136 N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 899902-07-9

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

Cat. No.: B2948136
CAS No.: 899902-07-9
M. Wt: 502.483
InChI Key: UXXAVTPEMPOSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure integrating a 1,3-benzodioxole moiety, a propanamide linker, and a 3-nitrobenzyl-substituted dihydroquinazolinone core. The benzodioxol group is associated with enhanced metabolic stability and bioavailability in pharmaceuticals, while the quinazolinone scaffold is widely recognized for kinase inhibition and anticancer activity .

Properties

CAS No.

899902-07-9

Molecular Formula

C26H22N4O7

Molecular Weight

502.483

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C26H22N4O7/c31-24(27-14-17-8-9-22-23(13-17)37-16-36-22)10-11-28-25(32)20-6-1-2-7-21(20)29(26(28)33)15-18-4-3-5-19(12-18)30(34)35/h1-9,12-13H,10-11,14-16H2,(H,27,31)

InChI Key

UXXAVTPEMPOSDU-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various studies to provide a comprehensive overview.

Synthesis

The compound was synthesized through a multi-step process involving the reaction of 1,3-benzodioxole derivatives with specific nitrobenzyl and quinazoline components. The synthesis pathway is crucial for understanding the structure-activity relationship (SAR) of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole-based compounds. For instance, derivatives like N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-nitrophenyl)-1-piperazinylthiocarbamoylthio]acetamide exhibited notable cytotoxic effects against C6 rat glioma cells with an IC50 value of 23.33 ± 7.63 μg/mL, comparable to the standard cisplatin (IC50 = 19.00 ± 5.29 μg/mL) . This suggests that modifications in the structure can lead to enhanced anticancer properties.

Inhibition of Carbonic Anhydrases

The compound's derivatives have also been evaluated for their inhibitory effects on human carbonic anhydrases (hCAs), which play a crucial role in various physiological processes and are implicated in cancer progression. Some derivatives showed IC50 values significantly lower than acetazolamide, indicating strong inhibitory activity . Specifically, compounds with thiocarbamoylthio groups demonstrated high efficacy against hCA-I and hCA-II.

CompoundhCA-I IC50 (nM)hCA-II IC50 (nM)
Compound 30.3460.287
Compound 40.2880.338

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown selectivity for Src family kinases (SFKs), which are critical in cancer cell signaling pathways . This inhibition can lead to reduced tumor growth and improved survival rates in preclinical models.
  • Carbonic Anhydrase Inhibition : The ability to inhibit carbonic anhydrases suggests a potential mechanism for altering pH regulation in tumors, affecting their growth and metastasis.

Case Studies

A case study involving the use of benzodioxole derivatives showcased their effectiveness in vivo against xenograft models of pancreatic cancer. These studies demonstrated that oral administration resulted in significant tumor reduction, supporting the premise that these compounds could be developed into therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. Quinazolinone Derivatives

  • N-(1-Benzyl-4-Piperidinyl)-3-[1-{2-[(3-Methyl-1H-Pyrazol-5-yl)Amino]-2-Oxoethyl}-2,4-Dioxo-1,4-Dihydro-3(2H)-Quinazolinyl]Propanamide (): Core Structure: Shares the 2,4-dioxo-1,4-dihydroquinazolinyl group with the target compound. Key Differences: Replaces the nitrobenzyl group with a pyrazole-aminocarbonyl ethyl chain and a benzyl-piperidinyl terminus. Implications: The pyrazole moiety may enhance hydrogen bonding in biological targets, while the piperidinyl group could improve CNS penetration .
  • 3-(2,5-Dioxo-2,3,4,5-Tetrahydro-1H-Benzo[e][1,4]Diazepin-3-yl)-N-(1-Isopropyl-1H-Pyrazol-5-yl)Propanamide (): Core Structure: Benzodiazepine-dione instead of quinazolinone. Molecular Weight: 355.4 vs. the target compound’s estimated ~500 g/mol, suggesting differences in solubility and bioavailability .

Benzodioxol-Containing Propanamides

  • N-(1,3-Benzodioxol-5-yl)-2-(3-Benzoylphenyl)Propanamide (): Core Structure: Benzodioxol and propanamide groups but lacks the quinazolinone system. Molecular Weight: 373.4 g/mol, significantly lower than the target compound. Potential Applications: The benzoylphenyl group suggests UV-absorbing or anti-inflammatory properties .
  • N-(Benzo[d][1,3]Dioxol-5-yl)-3-(4-Benzylpiperazin-1-yl)Propanamide (): Core Structure: Benzodioxol-propanamide with a piperazinyl group. Key Differences: The piperazine substituent may enhance solubility and GPCR modulation (e.g., serotonin or dopamine receptors). Molecular Weight: 367.44 g/mol, highlighting the target compound’s larger size due to the nitrobenzyl-quinazolinone .
Pharmacological Potential
Compound Core Structure Functional Groups Molecular Weight (g/mol) Hypothesized Activity
Target Compound Quinazolinone-Benzodioxol Nitrobenzyl, Propanamide ~500 (estimated) Kinase inhibition, CNS targets
Compound Quinazolinone Pyrazole, Piperidinyl Not reported Anticancer, Neuroprotective
Compound Benzodiazepine-dione Isopropyl-pyrazole 355.4 Sedative, Anxiolytic
Compound Benzodioxol-Propanamide Benzoylphenyl 373.4 Anti-inflammatory
Physicochemical Properties
  • Solubility : The nitro group in the target compound may reduce aqueous solubility compared to piperazine-containing analogs () .
  • LogP: Estimated higher lipophilicity than ’s compound due to the nitrobenzyl and quinazolinone groups.
  • Stability : The electron-withdrawing nitro group could enhance stability against oxidative metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.